molecular formula C22H23N3O3 B11134298 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B11134298
M. Wt: 377.4 g/mol
InChI Key: YSGZSPYUICQZEG-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features both isoquinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrazole intermediates separately, followed by their coupling.

  • Isoquinoline Intermediate Synthesis

      Starting Materials: 6,7-dimethoxy-1-tetralone.

      Reaction Conditions: The tetralone undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline ring system.

  • Pyrazole Intermediate Synthesis

      Starting Materials: 1-methyl-3-phenyl-1H-pyrazole.

      Reaction Conditions: The pyrazole can be synthesized via a condensation reaction between hydrazine and an appropriate diketone.

  • Coupling Reaction

      Reaction Conditions: The isoquinoline and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted isoquinoline and pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or it may interact with receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanone: Similar structure with a different substitution pattern on the pyrazole ring.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone: Another isomer with a different substitution pattern.

Uniqueness

The unique combination of the isoquinoline and pyrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone provides it with distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H23N3O3/c1-24-19(13-18(23-24)15-7-5-4-6-8-15)22(26)25-10-9-16-11-20(27-2)21(28-3)12-17(16)14-25/h4-8,11-13H,9-10,14H2,1-3H3

InChI Key

YSGZSPYUICQZEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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